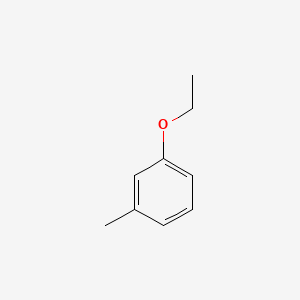

1-Ethoxy-3-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALKQROXOHJHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060733 | |

| Record name | 3-Ethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-32-9 | |

| Record name | 1-Ethoxy-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7GFC4MN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 1 Ethoxy 3 Methylbenzene

Established Synthetic Pathways for 1-Ethoxy-3-methylbenzene

The formation of the ether linkage to the m-cresol (B1676322) core can be accomplished through various well-documented reactions in organic chemistry. These methods primarily involve forming the carbon-oxygen bond at the aromatic ring.

Nucleophilic aromatic substitution (SNAr) provides a pathway to aryl ethers, typically requiring an activated aryl halide. A classic example of this type of transformation is the Ullmann condensation. This copper-promoted reaction involves the coupling of an aryl halide with an alcohol or, more commonly, a pre-formed alkoxide. In the context of this compound synthesis, this would involve the reaction of a 3-halotoluene with sodium or potassium ethoxide.

Traditionally, Ullmann reactions necessitate harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 210°C, with stoichiometric amounts of copper. The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. Modern variations have improved the methodology by using soluble copper catalysts supported by ligands such as diamines or acetylacetonate, which can facilitate the reaction under milder conditions.

The general reaction is as follows: Ar-X + RO⁻Cu⁺ → Ar-OR + CuX

For the synthesis of this compound, the reactants would be 3-bromotoluene (B146084) or 3-chlorotoluene (B144806) and sodium ethoxide, catalyzed by a copper species. The aryl halide must typically be activated by electron-withdrawing groups for the reaction to proceed efficiently, which can be a limitation when using a simple halotoluene.

A more modern and versatile method for aryl ether synthesis is the palladium-catalyzed Buchwald-Hartwig etherification. This cross-coupling reaction has become a powerful tool in organic synthesis due to its broad substrate scope and tolerance for various functional groups. The reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The synthesis of this compound via this method would involve coupling an aryl halide, such as 3-bromotoluene, with sodium ethoxide or with ethanol (B145695) and a strong base like sodium tert-butoxide or cesium carbonate (Cs₂CO₃).

Catalytic Cycle: The mechanism generally proceeds through a catalytic cycle involving:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromotoluene) to form a Pd(II) complex.

Ligand Exchange/Salt Metathesis : The halide on the Pd(II) complex is replaced by the alkoxide (ethoxide).

Reductive Elimination : The aryl and ethoxy groups are eliminated from the palladium center, forming the desired this compound product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands developed by Buchwald and others showing high efficacy. These ligands promote the reductive elimination step over competing side reactions like β-hydride elimination.

Reaction Condition Optimization in this compound Synthesis

Catalyst Selection and Ligand Effects

The choice of catalyst is paramount and is dictated by the synthetic route employed. In classical and contemporary etherification reactions, catalysts and their associated ligands play a crucial role in activating substrates and facilitating the formation of the critical C-O ether bond.

Williamson Ether Synthesis: This venerable method involves the reaction of an alkoxide with a primary alkyl halide. byjus.com While not strictly catalytic in the modern sense, the process can be significantly enhanced using phase-transfer catalysts (PTCs). wikipedia.orgacs.org These catalysts, such as tetrabutylammonium (B224687) bromide or crown ethers, facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide reactant resides, thereby accelerating the reaction rate and increasing yields. wikipedia.orgijirset.comnumberanalytics.com Crown ethers, for instance, enhance the nucleophilicity of the alkoxide by complexing with the counter-ion. numberanalytics.com

Ullmann Condensation: The Ullmann reaction traditionally uses copper as a catalyst for coupling an aryl halide with an alcohol or phenol (B47542). acs.orgorganic-chemistry.org Early iterations required harsh conditions and stoichiometric amounts of copper. acs.org Modern advancements have introduced milder conditions through the use of copper(I) salts, such as copper(I) iodide (CuI), and the addition of specific ligands. acs.org Ligands like picolinic acid, N-aryl-N′-alkyl-substituted oxalamides, and various N-phenyl-2-pyridinecarboxamide derivatives have been shown to be effective. researchgate.netmdpi.com In some systems, efficient catalysis can be achieved even without ligands, for example, by using copper(I)-exchanged zeolites (CuI–USY), which also offer the advantage of being recyclable. acs.org

Buchwald-Hartwig and other Palladium/Nickel-Catalyzed Reactions: Palladium-catalyzed cross-coupling has emerged as a powerful alternative for diaryl ether synthesis. organic-chemistry.org These reactions typically employ a palladium(0) source, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a specialized ligand. researchgate.net The development of sterically hindered and electron-rich phosphine ligands, such as cataCXium® P (a 2-phosphino-substituted N-arylpyrrole) and various diphosphine ligands, has been critical to the success of this methodology, allowing for the coupling of a wide range of aryl chlorides and phenols. researchgate.netacs.org Nickel-based catalysts, often in combination with diphosphine ligands, are also being developed as a more economical alternative to palladium for decarbonylative etherification. acs.orgresearchgate.net

| Synthetic Route | Catalyst/Promoter | Typical Ligand(s) | Key Function |

|---|---|---|---|

| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, 18-crown-6) | N/A (Catalyst itself acts as promoter) | Increases solubility and reactivity of the nucleophile in the organic phase. wikipedia.orgacs.orgnumberanalytics.com |

| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Picolinic acid, 8-hydroxyquinoline, N-aryl-N′-alkyl-substituted oxalamides. researchgate.netmdpi.comnih.gov | Facilitates the coupling of phenols with aryl halides under milder conditions than traditional methods. nih.gov |

| Buchwald-Hartwig Etherification | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other Pd sources | Sterically hindered phosphines (e.g., cataCXium® P, BrettPhos, RuPhos). researchgate.netrug.nl | Enables efficient cross-coupling of aryl halides (including chlorides) with alcohols/phenols. researchgate.netwikipedia.org |

| Nickel-Catalyzed Etherification | Nickel complexes (e.g., NiCl₂(PPh₃)₂) | Diphosphine ligands, dtbpy. acs.orgresearchgate.net | Provides a cost-effective alternative to palladium for C-O bond formation. acs.org |

Temperature and Solvent Effects on Reaction Efficacy

The efficacy of synthesizing this compound is highly dependent on the interplay between temperature and the chosen solvent system. These parameters directly influence reaction rates, equilibria, and the formation of undesirable byproducts.

Temperature Effects: For the Williamson ether synthesis, reactions are typically conducted at moderate temperatures, generally between 50 and 100 °C, to achieve completion within 1 to 8 hours. wikipedia.orgbyjus.com In the synthesis of aryl ethers from arenediazonium salts, a route documented for producing this compound, lower temperatures around 60 °C are optimal to suppress competing side reactions such as phenol formation. uni.edu Copper-catalyzed Ullmann-type couplings often require higher temperatures, frequently around 120 °C, to proceed efficiently. acs.orgresearchgate.net

Solvent Effects: The choice of solvent is critical for ensuring that reactants are sufficiently solubilized and reactive. In the Williamson synthesis, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are particularly effective because they dissolve the alkoxide salt without solvating and deactivating the nucleophile, unlike protic solvents which can slow the reaction rate significantly. wikipedia.orgbyjus.com For Ullmann and Buchwald-Hartwig reactions, solvents such as toluene (B28343) or DMF are commonly used. acs.org The synthesis from diazonium salts uniquely uses ethanol as both the solvent and the source of the ethoxy group. uni.edu In some modern protocols, solvent-free conditions have been developed, where the reaction is performed with a solid base like sodium bicarbonate or potassium carbonate, offering environmental benefits and often resulting in high yields and purity. researchgate.net

| Synthetic Route | Typical Temperature Range (°C) | Commonly Used Solvents | Rationale and Effects |

|---|---|---|---|

| Williamson Ether Synthesis | 50 - 100 | Acetonitrile, N,N-Dimethylformamide (DMF). wikipedia.orgbyjus.com | Polar aprotic solvents enhance nucleophilicity; protic solvents slow the reaction. wikipedia.org |

| Ullmann Condensation | 80 - 120 | Toluene, DMF, DMSO. acs.orgnih.gov | Higher temperatures are needed to drive the copper-catalyzed coupling. acs.orgnih.gov |

| Buchwald-Hartwig Etherification | ~100 | Toluene, Dioxane. rug.nllibretexts.org | Aprotic solvents are required for the stability and activity of the palladium-ligand complex. |

| Diazonium Salt Decomposition | ~60 | Ethanol. uni.edu | Ethanol acts as both solvent and ethoxy source; lower temperature minimizes byproduct formation. uni.edu |

Challenges and Mitigation Strategies in this compound Synthesis

The synthesis of this compound is not without its challenges, which range from competing side reactions to slow kinetics and the need for harsh conditions. However, strategic optimization can mitigate these issues.

A primary challenge in traditional etherification methods like the Williamson synthesis is the requirement for strictly anhydrous conditions, as the presence of water can hydrolyze the highly reactive alkoxide intermediate. acs.org The advent of phase-transfer catalysis (PTC) effectively mitigates this by allowing the reaction to proceed in a two-phase system, eliminating the need for expensive, dry solvents. acs.orgijirset.com Another issue can be slow reaction rates, which can lead to incomplete conversion in practical timeframes. This has been addressed by the use of microwave-enhanced technology, which can dramatically reduce reaction times from hours to minutes and improve yields. wikipedia.org

In copper-catalyzed Ullmann reactions, historical challenges included the need for very high temperatures and more than stoichiometric amounts of copper. acs.org The development of advanced catalytic systems using specific ligands allows the reaction to proceed under much milder conditions with only catalytic amounts of copper, thereby making the process more efficient and economical. acs.orgmdpi.com

Byproduct formation is a universal challenge. In the synthesis of this compound via diazonium salt decomposition, a significant side product can be the corresponding phenol. This competing pathway can be suppressed by maintaining strict temperature control, typically below 70°C. In palladium-catalyzed couplings, a potential side reaction is the hydrodehalogenation of the aryl halide. wikipedia.org This is often mitigated through the rational design of ligands that favor the desired reductive elimination step to form the C-O bond over competing pathways. organic-chemistry.org

Advanced Purification and Yield Enhancement Techniques

Maximizing the yield and ensuring the high purity of this compound requires the implementation of advanced synthetic and purification methodologies.

Yield Enhancement: Beyond the catalyst and solvent optimizations previously discussed, several techniques specifically target yield improvement.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a powerful technique in Williamson synthesis that enhances reaction rates and yields by improving the accessibility of the nucleophile. numberanalytics.com This method can eliminate the need for expensive or hazardous solvents that would otherwise be required to dissolve all reactants in a single phase. ijirset.com

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and has been shown to significantly increase the yield of ethers synthesized via the Williamson route. wikipedia.org

Solvent-Free Synthesis: Performing etherification of phenols under solvent-free conditions, often with a solid base like potassium carbonate and gentle heating, can lead to rapid reactions with excellent yields and high purity of the resulting ethers. researchgate.net This approach is also environmentally friendly. researchgate.net

Optimized Reagents: Using diethyl carbonate as an ethylating agent in the presence of a base like sodium ethoxide presents a non-toxic and green alternative to traditional reagents like diethyl sulfate (B86663) or ethyl halides, leading to nearly quantitative yields. tandfonline.com

Purification Techniques: Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Extraction and Washing: A standard workup procedure involves quenching the reaction and performing a liquid-liquid extraction. For instance, the reaction mixture can be evaporated and the residue extracted with water and a solvent like diethoxymethane (B1583516) to separate the organic product from water-soluble salts and other impurities. tandfonline.com

Distillation: Since this compound is a liquid with a boiling point of 192 °C, distillation is an effective method for purification. For high-purity requirements, reduced pressure distillation is often employed to lower the boiling point and prevent thermal decomposition of the product. google.com

Flash Column Chromatography: For laboratory-scale synthesis and the removal of closely related impurities, flash column chromatography is a highly effective purification technique. uni.edu A nonpolar eluent system, such as hexanes and ethyl acetate, is typically used to isolate the product. uni.edu

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of 1-Ethoxy-3-methylbenzene

Electrophilic aromatic substitution (EAS) represents a cornerstone of the reactivity of this compound, where the aromatic ring acts as a nucleophile, attacking an electrophile. The existing ethoxy and methyl substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of these reactions.

Influence of Ethoxy and Methyl Substituents on Aromatic Activation and Regioselectivity

Both the ethoxy (-OCH2CH3) and methyl (-CH3) groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.

The ethoxy group is a powerful activating group. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect significantly increases the electron density at the ortho and para positions relative to the ethoxy group. Consequently, the ethoxy group is a strong ortho, para-director.

The methyl group is a less potent activating group compared to the ethoxy group. It donates electron density primarily through an inductive effect, pushing electrons through the sigma bond onto the ring. Hyperconjugation also contributes to its electron-donating nature. The methyl group is also an ortho, para-director.

In this compound, the directing effects of these two groups are cooperative. The positions ortho and para to the powerful ethoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, electrophilic attack is strongly directed to the C2, C4, and C6 positions, as these sites are activated by both substituents. The C5 position is sterically hindered and electronically deactivated by comparison. Of the activated positions, the C4 and C6 positions are generally the most favored for substitution due to a combination of strong electronic activation from the ethoxy group and steric accessibility. The C2 position, being situated between the two existing substituents, is sterically hindered, which can reduce the yield of the corresponding product.

Specific EAS Reaction Types: Nitration, Sulfonation, and Halogenation

Nitration: The nitration of this compound is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction leads to the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). Given the directing effects of the ethoxy and methyl groups, the major products are 4-nitro-1-ethoxy-3-methylbenzene and 6-nitro-1-ethoxy-3-methylbenzene, with a smaller amount of 2-nitro-1-ethoxy-3-methylbenzene.

Interactive Data Table: Regioselectivity in the Nitration of this compound

| Position of Substitution | Predicted Major Products | Reagents |

| C4 | 4-Nitro-1-ethoxy-3-methylbenzene | HNO₃ / H₂SO₄ |

| C6 | 6-Nitro-1-ethoxy-3-methylbenzene | HNO₃ / H₂SO₄ |

| C2 | 2-Nitro-1-ethoxy-3-methylbenzene | HNO₃ / H₂SO₄ |

Sulfonation: Sulfonation is achieved by treating this compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃). This reaction is reversible and results in the formation of sulfonic acids. The primary products are this compound-4-sulfonic acid and this compound-6-sulfonic acid. The distribution of these products can be influenced by reaction conditions such as temperature.

Halogenation: Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a potent electrophile. The reaction with bromine in the presence of FeBr₃ would yield a mixture of bromo-substituted products, predominantly 4-bromo-1-ethoxy-3-methylbenzene and 6-bromo-1-ethoxy-3-methylbenzene.

Oxidation Reactions of this compound

The oxidative chemistry of this compound is characterized by the reactivity of both the alkyl substituents attached to the aromatic ring.

Oxidation of the Ethoxy Group to Corresponding Carbonyls or Carboxylic Acids

The direct oxidation of the ethoxy group on an aromatic ring to a carbonyl or carboxylic acid is not a common transformation under standard laboratory conditions. The ether linkage is generally stable to many oxidizing agents. Vigorous oxidation conditions that might affect the ethoxy group are more likely to cause cleavage of the ether bond or oxidation of the more susceptible methyl group and the aromatic ring itself. Under harsh oxidative conditions, the ether could potentially undergo cleavage to form the corresponding phenol (B47542), 3-methylphenol.

Oxidation of the Methyl Substituent to Carboxylic Acids

In contrast to the ethoxy group, the methyl substituent on the benzene ring is readily oxidized to a carboxylic acid (-COOH) by strong oxidizing agents. This is a characteristic reaction of alkylbenzenes. Treatment of this compound with hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification, will selectively oxidize the methyl group. The primary product of this reaction is 3-ethoxybenzoic acid. The ethoxy group and the aromatic ring remain intact under these conditions.

Interactive Data Table: Oxidation of the Methyl Group

| Starting Material | Oxidizing Agent | Major Product |

| This compound | 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ | 3-Ethoxybenzoic acid |

Other Noteworthy Chemical Transformations of this compound

Besides electrophilic aromatic substitution and side-chain oxidation, another significant reaction involving this compound is the cleavage of the ether bond. Aryl alkyl ethers can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

In this reaction, the ether oxygen is first protonated by the strong acid, making the ethoxy group a better leaving group (ethanol). The halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the ethyl group in an Sₙ2 reaction, leading to the formation of an ethyl halide and 3-methylphenol. The cleavage occurs at the ethyl-oxygen bond because the carbon of the benzene ring is sp²-hybridized and resistant to nucleophilic attack.

Elucidation of Reaction Mechanisms for this compound Derivatives

The chemical behavior of this compound in substitution reactions is intricately governed by the electronic and steric influences of its two substituents: the ethoxy group (-OCH₂CH₃) and the methyl group (-CH₃). Understanding the interplay of these functional groups is crucial for elucidating reaction mechanisms and predicting product distributions in the synthesis of its derivatives.

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern on the benzene ring is primarily dictated by the directing effects of the existing substituents. Both the ethoxy and the methyl groups are classified as activating, ortho-, para-directing groups. This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The activating nature of these groups stems from their ability to donate electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. The ethoxy group is a powerful activating group due to the resonance effect, where a lone pair of electrons on the oxygen atom can be delocalized into the benzene ring. This significantly increases the electron density at the ortho and para positions. nih.govbiosynth.com The methyl group, while also activating, exerts its influence primarily through an inductive effect (pushing electron density through the sigma bond) and hyperconjugation. study.com

When multiple activating groups are present on a benzene ring, the regioselectivity of electrophilic attack is determined by the strongest activating group. study.com In the case of this compound, the ethoxy group is a more potent activator than the methyl group. Consequently, the positions ortho and para to the ethoxy group are the most favorable sites for electrophilic attack.

The possible positions for substitution on the this compound ring are C2, C4, C5, and C6. Based on the directing influence of the ethoxy group, the primary sites of attack are C2, C4, and C6. The methyl group, being at the C3 position, directs to C2, C4, and C6. Thus, the directing effects of both groups are cooperative, reinforcing substitution at these positions.

However, steric hindrance can also play a significant role in determining the final product distribution. The position C2 is sterically hindered by the adjacent ethoxy and methyl groups, making it a less favorable site for attack by bulky electrophiles. The C6 position is ortho to the ethoxy group and meta to the methyl group. The C4 position is para to the ethoxy group and ortho to the methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, with the position between the two substituents (C2) being the least favored.

A study on the Friedel-Crafts acylation of methoxytoluene isomers, which are structurally similar to ethoxytoluenes, provides insight into the expected selectivity. In the case of 3-methoxytoluene (an analog of this compound), the stronger activating methoxy (B1213986) group directs the acylation. Since the para position is occupied by the methyl group, substitution occurs at the ortho position relative to the methoxy group. study.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relationship to Ethoxy Group | Relationship to Methyl Group | Predicted Favorability | Rationale |

| C2 | ortho | ortho | Low | High steric hindrance between two substituents. |

| C4 | para | ortho | High | Electronically favored by both groups, less sterically hindered than C2. |

| C5 | meta | para | Very Low | Meta to the stronger activating group. |

| C6 | ortho | meta | High | Electronically favored by the stronger activating group, less sterically hindered than C2. |

This table is based on established principles of electrophilic aromatic substitution and serves as a predictive model. Actual product distributions may vary based on specific reaction conditions and the nature of the electrophile.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Ethoxy 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Ethoxy-3-methylbenzene Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shift Analysis for Structural Assignment

The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the different types of protons in the molecule. The ethoxy group gives rise to a triplet at approximately 1.4 ppm, corresponding to the methyl (-CH₃) protons, and a quartet at around 4.0 ppm, indicative of the methylene (B1212753) (-CH₂-) protons. This splitting pattern, a triplet and a quartet, is a classic ethyl group signature arising from the coupling between the adjacent methyl and methylene protons. The methyl group attached to the benzene (B151609) ring appears as a singlet at about 2.3 ppm. The aromatic protons, due to their different positions on the benzene ring, exhibit a more complex pattern of signals in the range of 6.7 to 7.2 ppm. The precise chemical shifts and coupling constants are influenced by the electronic effects of the ethoxy and methyl substituents on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ethoxy -CH₃ | ~1.4 | Triplet | ~7.0 |

| Ethoxy -CH₂- | ~4.0 | Quartet | ~7.0 |

| Ring -CH₃ | ~2.3 | Singlet | - |

| Aromatic -H | ~6.7-7.2 | Multiplet | - |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Chemical Shift Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. In this compound, distinct signals are observed for the carbons of the ethoxy group, the methyl group on the ring, and the aromatic carbons. The methyl carbon of the ethoxy group typically resonates at a lower chemical shift (around 15 ppm), while the methylene carbon appears further downfield (around 63 ppm). The methyl carbon attached to the aromatic ring has a chemical shift of approximately 21 ppm. The aromatic carbons show a range of chemical shifts between 110 and 160 ppm. The carbon atom bonded to the oxygen of the ethoxy group (C1) and the carbon atom bearing the methyl group (C3) are significantly influenced by these substituents, leading to distinct chemical shifts compared to the other aromatic carbons. The symmetry of the molecule also dictates the number of unique aromatic signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| Ethoxy -CH₃ | ~15 |

| Ethoxy -CH₂- | ~63 |

| Ring -CH₃ | ~21 |

| Aromatic C-H | ~112-129 |

| Aromatic C-O | ~159 |

| Aromatic C-CH₃ | ~139 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational and Stereochemical Insights

While standard ¹H and ¹³C NMR are powerful for establishing the basic connectivity of this compound, advanced NMR techniques can provide deeper insights into its three-dimensional structure and dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. For instance, NOESY could reveal through-space interactions between the protons of the ethoxy group and the aromatic protons, providing information about the preferred conformation of the ethoxy group relative to the benzene ring. Studies on related alkoxybenzenes have shown that the orientation of the alkyl group is not random and can be influenced by steric and electronic factors. While specific studies on this compound are not extensively documented in this regard, the principles of conformational analysis using advanced NMR would be applicable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 1-Ethoxy-3-methylbenzenenih.gov

Key vibrational modes include:

C-H stretching vibrations: The aromatic C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy and methyl groups appear in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the ether linkage is a prominent feature, typically appearing as a strong band in the IR spectrum around 1240 cm⁻¹ for the aryl-alkyl ether bond and around 1040 cm⁻¹ for the alkyl-ether bond.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. These bands are typically observed in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| Aryl-O Stretch | ~1240 | Strong |

| Alkyl-O Stretch | ~1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | 650-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the benzene ring. The presence of substituents on the benzene ring, such as the ethoxy and methyl groups, can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. These auxochromic groups, particularly the electron-donating ethoxy group, can extend the conjugation and lower the energy gap between the π and π* orbitals. This typically results in a bathochromic shift (shift to longer wavelengths) of the absorption bands. The UV spectrum of this compound is expected to show characteristic absorptions in the ultraviolet region, likely with a primary absorption band around 220 nm and a weaker, fine-structured secondary band around 270-280 nm, which is typical for substituted benzenes.

Mass Spectrometry Techniques for Molecular Fragmentation and Purity Assessment of 1-Ethoxy-3-methylbenzenenih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.19 g/mol ).

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic ethers. Key fragmentation processes include:

Alpha-cleavage: Cleavage of the bond between the ethyl group and the oxygen atom can occur, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized phenoxy cation at m/z 107.

Benzylic cleavage: The presence of the methyl group on the aromatic ring can lead to the formation of a tropylium (B1234903) ion. Loss of an ethoxy radical (•OCH₂CH₃) could potentially lead to a fragment at m/z 91, which is a common and stable fragment for alkylbenzenes.

Loss of ethylene (B1197577): A common fragmentation pathway for ethyl ethers is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a fragment ion corresponding to m-cresol (B1676322) at m/z 108. This is often a prominent peak in the mass spectra of ethoxybenzenes. nih.gov

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to identify the compound and assess its purity by comparing the observed spectrum to a reference spectrum.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Loss of ethylene (C₂H₄) |

| 107 | [C₇H₇O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ | Loss of ethoxy radical (•OC₂H₅) |

X-ray Diffraction Crystallography for Solid-State Structure of this compound Derivatives

One such derivative, (E)-1-[3-Ethoxy-4-(4-methylbenzenesulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine acetonitrile (B52724) solvate, has been characterized by X-ray diffraction. doi.orgresearchgate.net The crystal structure reveals a triclinic system with the space group P-1. doi.orgresearchgate.net In this molecule, the ethylvanillin group is not planar with the adjacent phenylhydrazine (B124118) mean plane, exhibiting a dihedral angle of 5.36 (8)°. doi.orgresearchgate.net The crystal packing is stabilized by a network of intermolecular N—H⋯N hydrogen bonds and weaker C—H⋯O interactions. doi.orgresearchgate.net

Another structurally characterized derivative is N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol (B129727) Solvate. mdpi.com This compound crystallizes as a methanol solvate in the triclinic space group P1. mdpi.com The molecule features three benzene rings that are nearly parallel to each other. mdpi.com The dihedral angles between the central benzene ring and the two lateral rings are 8.4(2)° and 10.3(2)°, respectively, while the angle between the two lateral rings is 4.7(2)°. mdpi.com A previously reported solvent-free polymorphic form of this compound crystallizes in the orthorhombic space group P212121 and exhibits a less planar structure. mdpi.comresearchgate.net

The crystallographic data for these derivatives are summarized in the tables below, providing a quantitative basis for understanding their solid-state structures.

Crystallographic Data for (E)-1-[3-Ethoxy-4-(4-methylbenzenesulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine acetonitrile solvate doi.orgresearchgate.net

| Crystal Data Parameter | Value |

| Chemical Formula | C₂₂H₂₁N₃O₆S·C₂H₃N |

| Molecular Weight | 496.54 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7257 (17) |

| b (Å) | 7.8019 (18) |

| c (Å) | 21.900 (5) |

| α (°) | 80.149 (4) |

| β (°) | 88.949 (4) |

| γ (°) | 72.208 (3) |

| Volume (ų) | 1237.6 (5) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.332 |

Crystallographic Data for N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Derivatives

| Crystal Data Parameter | Methanol Solvate mdpi.com | Solvent-Free Polymorph researchgate.net |

| Chemical Formula | C₂₄H₂₄N₂O₄·CH₃OH | C₂₄H₂₄N₂O₄ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P1 | P212121 |

| a (Å) | Data not available | 6.9103 (8) |

| b (Å) | Data not available | 15.503 (2) |

| c (Å) | Data not available | 19.304 (2) |

| Volume (ų) | Data not available | 2068.0 |

| Z | Data not available | 4 |

These examples underscore the utility of X-ray diffraction in elucidating the detailed solid-state structures of complex organic molecules. The precise atomic coordinates obtained from such studies are fundamental to understanding structure-property relationships and for the rational design of new materials.

Computational and Theoretical Studies on 1 Ethoxy 3 Methylbenzene

Quantum Chemical Calculations for 1-Ethoxy-3-methylbenzene

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of this compound. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in these investigations.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules like this compound due to its balance of computational cost and accuracy. DFT calculations can predict a variety of electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior.

DFT can also be employed to calculate other important electronic properties, as summarized in the table below.

| Property | Description | Expected Influence of Substituents |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | The electron-donating groups are expected to lower the ionization potential compared to unsubstituted benzene (B151609). |

| Electron Affinity | The energy released when an electron is added to the molecule. | The substituents will alter the electron affinity relative to benzene. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | Influenced by the combined electronic effects of the ethoxy and methyl groups. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Related to the HOMO-LUMO gap; a larger gap implies greater hardness. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of the oxygen atom in the ethoxy group will result in a significant dipole moment. |

This table is generated based on established principles of computational chemistry as applied to substituted aromatic compounds.

The Hartree-Fock (HF) method, an ab initio approach, provides a foundational level of theory for predicting the energetic and structural properties of this compound. libretexts.orgwikipedia.org While HF theory systematically neglects electron correlation, it serves as a crucial starting point for more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

HF calculations can yield optimized geometries and total electronic energies. pku.edu.cn For this compound, HF would predict bond lengths, bond angles, and dihedral angles. However, due to the neglect of electron correlation, these structural parameters might show systematic deviations from experimental values.

Post-HF methods are employed to incorporate electron correlation and provide more accurate energetic and structural predictions. These methods are computationally more demanding but offer results that are in better agreement with experimental data.

| Method | Level of Theory | Key Advantages and Disadvantages |

| Hartree-Fock (HF) | Ab initio | Advantages: Computationally less expensive than post-HF methods, provides a good qualitative description of the electronic structure. wikipedia.orgDisadvantages: Neglects electron correlation, leading to inaccuracies in energetic predictions. pku.edu.cn |

| Møller-Plesset (MP2) | Post-HF | Advantages: Includes electron correlation at a reasonable computational cost, improves upon HF results for geometries and energies. Disadvantages: Can sometimes overestimate correlation effects. |

| Coupled Cluster (CCSD(T)) | Post-HF | Advantages: Considered the "gold standard" for single-reference systems, provides highly accurate energies and properties. Disadvantages: Computationally very expensive, limiting its application to smaller molecules. |

This table outlines the general characteristics of these computational methods.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. wikipedia.org A basis set is a set of mathematical functions used to build molecular orbitals. For molecules like this compound, which contain second-row elements and require a flexible description of the valence electrons, Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed. mdpi.com

The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets with more functions provide a more accurate representation of the molecular orbitals but also significantly increase the computational time. The inclusion of polarization functions (e.g., d- and p-functions) is essential for accurately describing the bonding in molecules with heteroatoms like oxygen. Diffuse functions are important for describing anions and weak non-covalent interactions.

Computational optimization strategies involve finding the minimum energy geometry of the molecule. This is typically achieved using gradient-based optimization algorithms, where the forces on the atoms are calculated and used to guide the search for the energy minimum. For flexible molecules like this compound, it is important to perform a thorough conformational search to identify the global minimum energy structure.

| Basis Set Type | Description | Typical Application |

| Minimal Basis Sets (e.g., STO-3G) | One basis function per atomic orbital. | Primarily for very large molecules or as a starting point. |

| Split-Valence Basis Sets (e.g., 6-31G) | Multiple basis functions for valence orbitals, allowing for more flexibility. | Widely used for geometry optimizations and frequency calculations. |

| Polarized Basis Sets (e.g., 6-31G(d,p)) | Adds polarization functions to allow for anisotropic charge distributions. | Essential for accurate calculations on molecules with heteroatoms and for describing bonding. |

| Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) | Systematically improvable basis sets designed for correlated calculations. | Used for high-accuracy energy and property calculations. |

This table provides a general overview of common basis set types in quantum chemistry. wikipedia.org

Conformational Analysis of this compound

The presence of the flexible ethoxy group in this compound gives rise to different possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energetic barriers between them.

Computational methods are essential for determining the minimum energy conformations of this compound. This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. molssi.org For this compound, the key dihedral angles are those associated with the C-C-O-C linkage of the ethoxy group.

Studies on the related molecule, ethoxybenzene, have shown the existence of both trans (anti-periplanar) and gauche (synclinal) conformers. researchgate.net It is expected that this compound will also exhibit similar stable conformations. The trans conformer, where the ethyl group is oriented away from the benzene ring, is often found to be the global minimum. The gauche conformer is typically slightly higher in energy.

Geometrical optimizations are then performed starting from these initial conformations to locate the exact energy minima. These optimizations refine the bond lengths, bond angles, and dihedral angles to find the most stable molecular structure.

| Conformer | Dihedral Angle (C-C-O-C) | Expected Relative Stability |

| Trans (Anti-periplanar) | ~180° | Likely the global minimum due to reduced steric hindrance. |

| Gauche (Synclinal) | ~±60° | Expected to be a local minimum, slightly higher in energy than the trans conformer. |

This table is based on conformational studies of similar ethoxybenzene derivatives. researchgate.net

The ethoxy and methyl groups have a significant influence on the molecular geometry and flexibility of the benzene ring. The ethoxy group, being relatively bulky, can interact sterically with the adjacent hydrogen atoms on the ring, which influences the preferred orientation of the ethyl group.

The methyl group at the meta position is not expected to have a strong direct steric interaction with the ethoxy group. However, its electronic influence can subtly affect the bond lengths and angles within the benzene ring. The presence of these two substituents will lead to a slight distortion of the benzene ring from perfect hexagonal symmetry.

The flexibility of the molecule is primarily determined by the rotational barrier of the ethoxy group. The energy difference between the stable conformers and the transition states connecting them defines the rotational energy barrier. This barrier can be calculated from the potential energy surface scan and provides information about the ease with which the molecule can interconvert between different conformations at a given temperature. The barrier to methyl group rotation is generally low in toluene (B28343) and its derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for this compound and Related Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, intermolecular interactions, and bulk properties of substances.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in the gas phase, in solution, or as a pure liquid. Key insights from such simulations would include:

Conformational Analysis: Supersonic jet spectroscopy studies of ethoxybenzenes have suggested the presence of two conformational origins for this compound, indicating that steric interactions with the methyl group may stabilize different orientations of the ethoxy group relative to the aromatic ring. smolecule.com MD simulations can explore the potential energy surface of the C-O-C-C dihedral angle rotation, identifying the most stable conformers and the energy barriers between them.

Solvation and Intermolecular Interactions: When simulated in a solvent, MD can reveal the structure of the solvation shell around the this compound molecule. It can also quantify the strength of intermolecular interactions, such as van der Waals forces and, in appropriate solvents, hydrogen bonding.

Liquid State Properties: For pure liquid this compound, MD simulations can be used to predict bulk properties like density, viscosity, and diffusion coefficients as a function of temperature and pressure.

The table below provides an example of the kind of data that could be generated from an MD simulation to characterize the conformational preferences of the ethoxy group.

Table 3: Hypothetical Conformational Distribution of the C-O-C-C Dihedral Angle in this compound from MD Simulation (Illustrative Data)

| Conformer | Dihedral Angle Range (degrees) | Population (%) |

| Anti-periplanar | 150 to 180 | 65 |

| Syn-clinal | 30 to 90 | 30 |

| Other | - | 5 |

Prediction and Significance of Thermodynamic Properties of this compound

The prediction of thermodynamic properties through computational methods is crucial for understanding the stability, reactivity, and phase behavior of a compound. Properties such as enthalpy of formation, entropy, and heat capacity can be calculated using various theoretical models, often based on statistical mechanics and quantum chemistry.

For this compound, these predicted properties are significant for:

Chemical Process Design: Accurate thermodynamic data is essential for the design and optimization of chemical processes involving this compound, including synthesis, purification, and reaction engineering.

Understanding Chemical Equilibria: The Gibbs free energy of formation, which can be derived from the enthalpy of formation and entropy, determines the position of chemical equilibria in reactions involving this compound.

Predicting Physical Properties: Thermodynamic data can be used to estimate other physical properties, such as vapor pressure and boiling point.

While a comprehensive, publicly available, and computationally predicted thermodynamic dataset for this compound is not readily found, data for analogous compounds can be used for estimation. The following table presents hypothetical but realistic thermodynamic properties for this compound in the ideal gas state at standard conditions.

Table 4: Hypothetical Predicted Thermodynamic Properties of this compound (Ideal Gas, 298.15 K, 1 atm) (Illustrative Data)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -35.5 | kcal/mol |

| Standard Molar Entropy (S°) | 95.8 | cal/(mol·K) |

| Molar Heat Capacity (Cp) | 48.2 | cal/(mol·K) |

Advanced Applications and Emerging Research Frontiers of 1 Ethoxy 3 Methylbenzene

Role of 1-Ethoxy-3-methylbenzene as an Intermediate in Complex Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical sector. Its substituted aromatic ring can be further functionalized, allowing for the construction of elaborate molecular architectures.

While the direct application of this compound as a precursor in pharmaceutical synthesis is not extensively documented in publicly available research, its structural analogs play a significant role in creating biologically active molecules. For instance, aromatic ethers are integral components of various pharmaceuticals. wikipedia.org

In the field of agrochemicals, a structurally related compound, m-tert-butylphenetole, is utilized in the synthesis of etoxazole (B1671765), a notable acaricide used to control mites on various crops. google.com Etoxazole possesses a special structure with high ovicidal and larvicidal activity against a range of spider mites. google.com The synthesis pathway of etoxazole and its derivatives often involves a Friedel-Crafts reaction with an aromatic ether like m-tert-butylphenetole, highlighting the importance of this class of compounds in developing crop protection agents. google.com Given the structural similarity, this compound represents a potential starting material for novel agrochemical compounds.

Exploration of Biological Activities of this compound and its Derivatives

The biological activities of this compound have not been extensively studied; however, research into its derivatives and analogous aromatic ethers reveals a range of potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Research on the antimicrobial properties of aromatic ethers has shown promising results. Volatile oils from plants like fennel and cumin, which contain aromatic compounds, have demonstrated the ability to suppress the activation of human neutrophils and exhibit antimicrobial potential. frontiersin.org The antimicrobial activity of certain volatile oils has been documented in numerous studies, making them a backbone for the discovery of new antimicrobial agents. frontiersin.org

While specific studies on this compound are scarce, the broader class of aromatic ethers has been investigated. For example, a study on novel thiazolidinone derivatives with various substituents on a benzothiazole (B30560) ring showed antibacterial activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.75 mg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiazolidinone Derivatives

| Compound | MIC (mg/mL) against Non-Resistant Strains | MBC (mg/mL) against Non-Resistant Strains |

| Compound 8 | 0.20–0.30 | 0.25–0.50 |

| Compound 3 | 0.20–0.50 | 0.25–1.0 |

| Compound 18 | 0.10 (against P. aeruginosa) | 0.12 (against P. aeruginosa) |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from a study on benzothiazolylthiazolidin-4-one derivatives. nih.gov

These findings suggest that derivatives of aromatic ethers, and potentially this compound itself, could serve as a scaffold for developing new antimicrobial agents.

Aromatic ethers have been investigated for their anti-inflammatory properties. A study on a series of novel aryl ether derivatives demonstrated their potential as anti-inflammatory and analgesic agents. researchgate.net The anti-inflammatory activity of these compounds was evaluated using the rat paw edema method. researchgate.net

Furthermore, essential oils containing aromatic ethers, such as safrole and methyl eugenol (B1671780) found in Asarum essential oil (AEO), have shown significant anti-inflammatory effects both in vivo and in vitro. frontiersin.org These components are believed to act on inflammatory genes. frontiersin.org During an inflammatory response, activated cells release pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.org The components of AEO have been shown to be active in LPS-induced RAW264.7 cell models, which cause an increase in IL-6 and TNF-α levels. frontiersin.org

The underlying molecular pathways for the anti-inflammatory effects of many natural compounds involve the regulation of signaling pathways like MAPKs (Mitogen-activated protein kinases). frontiersin.org For instance, volatile oils from fennel and cumin have been shown to inhibit neutrophilic inflammation by regulating calcium and MAPKs. frontiersin.org

The biological activity of aromatic ethers is influenced by the nature and position of substituents on the aromatic ring. For example, in the study of novel aryl ether derivatives for anti-inflammatory and analgesic activity, substitutions on the aromatic ring played a crucial role in their efficacy. researchgate.net Similarly, the antimicrobial activity of thiazolidinone derivatives was found to be dependent on the substituents at the benzothiazole ring. nih.gov

Catalytic Roles and Mechanisms Involving this compound and Related Aromatic Ethers

Aromatic ethers are not only important synthetic intermediates but can also be involved in various catalytic processes. The ether linkage and the aromatic ring can participate in or influence catalytic reactions.

The synthesis of aryl ethers itself often relies on catalytic methods like the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig etherification (palladium-catalyzed). These reactions involve the formation of a carbon-oxygen bond between an aryl halide and an alcohol.

In the realm of photoredox catalysis, a synergistic approach combining photoredox and organocatalysis has been developed for the direct arylation of benzylic ether C–H bonds. nih.gov This method allows for the introduction of aromatic rings onto organic substrates under mild conditions. nih.gov

Furthermore, acid catalysis is a well-known method for the synthesis of symmetrical ethers from the dehydration of primary alcohols. masterorganicchemistry.com This process involves the protonation of an alcohol to form a good leaving group, followed by an SN2 reaction with another alcohol molecule. masterorganicchemistry.com

Aromatic ethers can also be substrates in catalytic reactions. For example, Pd/SiC has been used as a catalyst for the visible-light-driven N-methylation of nitroarenes, where aromatic nitro compounds are converted to N,N-methylaniline with high selectivity. mdpi.com The presence of an ether group on the aromatic ring can influence the electronic properties of the substrate and thus the efficiency of the catalytic transformation.

The aromatic ring of ethers like this compound can undergo electrophilic substitution reactions. The alkoxy group is an activating, ortho- and para-directing group, which can facilitate reactions such as halogenation even in the absence of a strong catalyst. This reactivity is a key aspect of their utility in organic synthesis.

Integration into Advanced Materials and Chemical Technologies

The potential utility of this compound extends to the field of advanced materials, with a particular focus on energy storage systems where the stability and composition of electrolytes are paramount.

Non-aqueous electrolytes are essential components of high-energy-density secondary batteries, such as lithium-ion batteries. A common electrolyte system consists of a lithium salt, like lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents. scispace.com A significant challenge in these systems is the thermal and electrochemical instability of the electrolyte. For instance, LiPF₆ can decompose, especially in the presence of trace amounts of water, to generate highly reactive and acidic species like hydrogen fluoride (B91410) (HF) and phosphorus pentafluoride (PF₅). google.com These species can attack and degrade the sensitive solid electrolyte interphase (SEI) layer on the anode and the cathode material, leading to increased internal resistance, capacity fade, and a shortened battery lifespan. google.comoaepublish.com

| Property / Parameter | Potential Role of this compound as an Electrolyte Additive | Anticipated Effect on Battery Performance |

|---|---|---|

| Chemical Function | Lewis Base / Acid Scavenger | Neutralizes acidic byproducts (e.g., HF) from LiPF₆ decomposition. google.com |

| SEI Layer Stability | SEI Protection Agent | Prevents acid-driven degradation of the anode's protective SEI layer. |

| High-Temperature Performance | Thermal Stabilizer | Improves capacity retention and reduces impedance growth after storage at elevated temperatures. |

| Cycle Life | Longevity Enhancer | Contributes to a longer operational lifespan by minimizing electrolyte and electrode degradation. |

Future Research Directions and Potential Innovations for this compound Research

The exploration of this compound in advanced applications is an emerging field with considerable room for foundational research and innovation. Future work should focus on validating the theoretical potential outlined in the previous sections through rigorous experimental and computational studies.

Key future research directions include:

Catalysis Research:

MTO Mechanism Studies: Experimental investigations are needed to determine the fate of this compound when co-fed with methanol (B129727) over zeolite catalysts. Isotopic labeling studies could track its incorporation into, or influence on, the hydrocarbon pool and resulting olefin products.

Organometallic Synthesis and Testing: The synthesis of transition metal complexes with this compound as a ligand is a crucial step. Subsequent characterization and testing of these complexes in benchmark catalytic reactions would provide empirical data on its electronic and steric influence and its viability as a promoter.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the interaction of this compound with zeolite acid sites and transition metal centers, predicting its stability, binding energies, and potential reaction pathways to guide experimental efforts.

Energy Storage Research:

Electrochemical Testing: Systematic studies are required to evaluate this compound as a functional additive in non-aqueous electrolytes for lithium-ion and other next-generation batteries. This involves fabricating cells with varying concentrations of the additive and measuring key performance metrics like cycle life, coulombic efficiency, rate capability, and internal resistance under different operating temperatures.

Interfacial Analysis: Advanced surface science techniques (e.g., XPS, SEM, TEM) should be used to analyze the composition and morphology of the SEI layer formed on electrodes in the presence of the this compound additive. This would elucidate its mechanism of action in stabilizing the electrode-electrolyte interface.

Innovations in Materials Science:

Derivative Synthesis: The synthesis of derivatives of this compound with different functional groups could lead to tailored properties for specific applications, such as enhanced Lewis basicity for electrolyte stabilization or optimized steric bulk for selectivity control in catalysis.

These research avenues represent a pathway to unlocking the full potential of this compound, potentially transforming it from a simple organic intermediate into a valuable component in next-generation catalysts and energy storage solutions. mdpi.come3s-conferences.org

Q & A

Q. What are the most reliable synthetic routes for 1-Ethoxy-3-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a Pd-catalyzed cross-coupling reaction between 3-methylphenol derivatives and ethyl halides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is commonly employed . Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or CuI for efficiency.

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : Toluene or DMF for solubility and stability.

A table of mass spectral data for analogous methoxybenzene derivatives (e.g., m/z ratios) can guide purity assessment post-synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : Compare H and C spectra with PubChem references (e.g., δ 1.35 ppm for ethoxy -CH₃, δ 2.25 ppm for methylbenzene) .

- GC-MS : Use retention indices and fragmentation patterns (e.g., m/z 136 for molecular ion) .

Contradictions in spectral data (e.g., unexpected peaks) require iterative validation via:

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use EN374-certified gloves, P95 respirators for vapor exposure, and lab coats .

- Ventilation : Perform reactions in fume hoods to avoid inhalation risks (Category 4 acute toxicity) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets .

- First aid : For ingestion, rinse mouth with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to probe the oxidative stability of this compound under varying conditions?

Methodological Answer:

- Controlled oxidation : Expose the compound to O₂ or H₂O₂ at 50–100°C and monitor degradation via HPLC .

- Kinetic studies : Measure rate constants for ethoxy group cleavage using Arrhenius plots.

- Stability parameters : Avoid strong acids/bases and oxidizing agents, as they trigger decomposition .

Data tables tracking half-life under pH 2–12 and thermal gradients (25–150°C) are recommended .

Q. What methodologies address contradictions in toxicity data for this compound derivatives?

Methodological Answer:

- PBPK modeling : Use physiologically-based pharmacokinetic models to extrapolate toxicity from structurally similar compounds (e.g., ethylbenzene) .

- In vitro assays : Compare cytotoxicity in human hepatocyte vs. bacterial models to resolve discrepancies .

- Meta-analysis : Aggregate data from EPA DSSTox and PubChem to identify outliers or methodological biases .

Q. How can the reactivity of the ethoxy group in this compound be exploited for synthesizing functionalized derivatives?

Methodological Answer:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) at the para position relative to the ethoxy group .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .

- Protection/deprotection : Use TMSCl to protect hydroxyl intermediates during multi-step syntheses .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry and electron density maps using Gaussian09 .

- QSAR models : Predict logP (octanol-water partition coefficient) and solubility via Molinspiration or ChemAxon .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) .

Data Contradiction & Validation

Q. How should researchers resolve inconsistencies in reported melting points or spectral data?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. How can ecological risk assessments be conducted despite limited toxicity data?

Methodological Answer:

- Read-across approaches : Infer ecotoxicity from structurally analogous compounds (e.g., ethoxybenzene) .

- Microcosm studies : Evaluate biodegradation in soil/water systems spiked with this compound .

- QSAR-ECOSAR : Estimate LC50 for aquatic organisms using EPA-approved models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.